molecular formula C23H25N3O B2874348 N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide CAS No. 2034610-64-3

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide

Cat. No.: B2874348
CAS No.: 2034610-64-3
M. Wt: 359.473
InChI Key: JMMFTXLXYPTKSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide is a structurally complex molecule featuring a saturated imidazo[1,2-a]pyridine core fused to a phenyl ring, with a 2-phenylbutanamide substituent. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry due to its versatility in interacting with biological targets, such as kinases and GPCRs . The 2-phenylbutanamide side chain introduces lipophilicity and hydrogen-bonding capacity, which may influence pharmacokinetic properties like solubility and metabolic stability.

Properties

IUPAC Name

2-phenyl-N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-18(17-10-4-3-5-11-17)23(27)25-20-13-7-6-12-19(20)21-16-26-15-9-8-14-22(26)24-21/h3-7,10-13,16,18H,2,8-9,14-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMFTXLXYPTKSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity .

Industrial production methods for this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high-quality products suitable for further research and development .

Chemical Reactions Analysis

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule, further diversifying its chemical properties .

Scientific Research Applications

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide has shown promise in several scientific research applications. In medicinal chemistry, it has been studied for its potential anticancer activities. The compound has demonstrated efficacy against various cancer cell lines, including lung carcinoma, glioma, breast carcinoma, and melanoma .

In addition to its anticancer properties, this compound is also being explored for its potential use in other therapeutic areas, such as anti-inflammatory and antimicrobial agents. Its unique structure allows for interactions with multiple molecular targets, making it a versatile candidate for drug development .

Mechanism of Action

The mechanism of action of N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound has been shown to bind to certain kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and induce apoptosis (programmed cell death) .

Molecular docking studies have provided insights into the binding interactions between the compound and its targets, revealing strong affinities and specific binding modes. These studies help in understanding the compound’s selectivity and potency, guiding further optimization for therapeutic use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Modifications

Compound A : N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (cpd 3)

  • Structure : Aromatic imidazo[1,2-a]pyridine core with pyridyl and phenylcarboxamide substituents.
  • Carboxamide groups are smaller than butanamide, possibly limiting hydrophobic interactions .

Compound B: (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4)

  • Structure : Chlorophenyl-substituted imidazo[1,2-a]pyridine with a hydroxymethyl linker.
  • Key Differences: The chloro substituent increases electron-withdrawing effects, which may alter binding affinity. The hydroxymethyl group offers hydrogen-bond donor capacity absent in the target compound .

Compound C: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structure : Partially saturated imidazo[1,2-a]pyridine with ester and nitrophenyl groups.
  • Key Differences : Ester groups improve solubility but may reduce metabolic stability. The nitro group introduces strong electron-withdrawing effects, contrasting with the target compound’s neutral phenylbutanamide .

Pharmacological and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~407.5 (estimated) 330.3 370.8 552.5
LogP (Predicted) ~3.8 2.5 4.1 2.9
Hydrogen Bond Acceptors 3 4 3 9
Key Substituents Phenylbutanamide Pyridyl, carboxamide Chlorophenyl, -CH2OH Nitrophenyl, esters
Bioactivity Not reported Early safety studies Antimicrobial Not reported

Research Findings and Implications

  • Activity Trends : Imidazo[1,2-a]pyridines with electron-withdrawing groups (e.g., chloro, nitro) show enhanced antimicrobial activity but may suffer from toxicity . The target compound’s phenylbutanamide could balance potency and safety.
  • ADME Profile : Saturated cores (e.g., 5H,6H,7H,8H) improve metabolic stability compared to unsaturated analogs, as seen in related scaffolds . However, the butanamide chain may increase CYP450 interaction risk.
  • Structural Insights : Flexibility from the saturated core and the extended butanamide side chain may enable dual-target engagement, a feature underexplored in current analogs .

Biological Activity

N-(2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}phenyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C20_{20}H21_{21}N3_{3}
  • SMILES Notation : Cc1ccccc1C(=O)N(c2cc3ncnc4c3cc(c(c4n2)C)C)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties. The imidazopyridine moiety is known for its ability to modulate signaling pathways involved in cell proliferation and apoptosis.

Biological Activity Overview

  • Anti-inflammatory Effects :
    • The compound has shown potential in inhibiting neutrophil chemotaxis, which is crucial in inflammatory responses. In vitro studies indicated that it could block the action of chemoattractants such as fMLP and IL-8 at nanomolar concentrations.
  • Anticancer Properties :
    • Research indicates that this compound may inhibit cancer cell proliferation. It has been tested against various cancer cell lines with promising results.

Case Study 1: Neutrophil Chemotaxis Inhibition

In a study evaluating the anti-inflammatory potential of related compounds, it was found that certain derivatives exhibited significant inhibition of neutrophil migration induced by fMLP and IL-8. This suggests that the imidazopyridine scaffold can be optimized for better anti-inflammatory effects.

Case Study 2: Anticancer Activity

A derivative of the compound was tested against SW480 and HCT116 colon cancer cell lines. The results indicated an IC50 value in the low micromolar range, demonstrating effective growth inhibition. The mechanism was linked to the modulation of β-catenin signaling pathways.

Data Tables

Biological Activity Target IC50 (µM) Effect
Neutrophil ChemotaxisfMLP/IL-8< 0.01Significant inhibition
Cancer Cell ProliferationSW480/HCT1160.12 - 2Growth inhibition

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.